

Unveiling the Selectivity Profile of CHR-6494 TFA: A Technical Guide

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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity profile and mechanism of action of CHR-6494 trifluoroacetate (TFA), a potent inhibitor of Haspin kinase. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to evaluate and potentially utilize this compound in preclinical studies. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Executive Summary

CHR-6494 is a potent and selective inhibitor of Haspin, a serine/threonine kinase that plays a crucial role in mitotic progression.^[1] It exerts its anti-proliferative effects by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a key event for proper chromosome alignment and segregation during mitosis.^[2] This inhibition leads to mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification, ultimately resulting in G2/M cell cycle arrest and apoptosis in cancer cells. While highly potent against Haspin, CHR-6494 has been reported to exhibit off-target activity against other kinases, such as DYRK2. A comprehensive kinome-wide selectivity profile is not publicly available at this time.

Quantitative Data

Biochemical Inhibitory Activity

Target	IC50 (nM)	Assay Type
Haspin Kinase	2	Biochemical Assay
DYRK2	48	Biochemical Assay

Note: The IC50 value for DYRK2 is for the related compound LDN-192960, which is also a potent Haspin inhibitor, suggesting potential off-target effects for this class of compounds.

Cellular Anti-proliferative Activity

Cell Line	Cancer Type	IC50 (nM)
HCT-116	Colorectal Carcinoma	500
HeLa	Cervical Cancer	473
MDA-MB-231	Breast Cancer	752
Wi-38	Normal Lung Fibroblast	1059
COLO-792	Melanoma	497
RPMI-7951	Melanoma	628
MeWo	Melanoma	396
BxPC-3-Luc	Pancreatic Cancer	849.0
MCF7	Breast Cancer	900.4
SKBR3	Breast Cancer	1530
MCF10A	Normal Breast Epithelial	547

Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiometric HotSpot™ Assay)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of CHR-6494 against Haspin kinase.

Materials:

- Recombinant human Haspin kinase
- Histone H3 peptide substrate
- [γ - ^{33}P]ATP
- Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl_2 , 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
- **CHR-6494 TFA** serially diluted in DMSO
- P81 phosphocellulose paper
- Phosphoric acid wash solution (0.75%)
- Scintillation counter

Procedure:

- Prepare the kinase reaction mixture containing assay buffer, recombinant Haspin kinase, and the Histone H3 peptide substrate.
- Add CHR-6494 at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control to the reaction mixture.
- Initiate the kinase reaction by adding [γ - ^{33}P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- Measure the amount of incorporated ^{33}P into the substrate using a scintillation counter.

- Calculate the percentage of inhibition at each concentration of CHR-6494 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (Crystal Violet Staining)

This protocol outlines a method to assess the effect of CHR-6494 on the viability of adherent cancer cell lines.

Materials:

- Adherent cancer cell line of interest
- Complete cell culture medium
- **CHR-6494 TFA** serially diluted in DMSO
- 96-well tissue culture plates
- Crystal Violet solution (0.5% in 20% methanol)
- Methanol
- Phosphate-buffered saline (PBS)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of CHR-6494 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
- Carefully remove the medium and wash the cells with PBS.
- Fix the cells by adding methanol to each well and incubating for 15 minutes at room temperature.

- Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes at room temperature.
- Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
- Solubilize the stain by adding a solubilization buffer (e.g., 1% SDS in PBS) to each well.
- Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.^[3]

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by CHR-6494.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **CHR-6494 TFA**
- 96-well opaque-walled plates
- Caspase-Glo® 3/7 Assay Reagent (Promega)
- Luminometer

Procedure:

- Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
- Treat the cells with CHR-6494 at various concentrations or DMSO for the desired time (e.g., 48 hours).
- Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.

- Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to culture medium.
- Mix the contents of the wells by gentle shaking for 30 seconds.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence in each well using a luminometer.
- Express the results as fold-change in caspase-3/7 activity compared to the vehicle-treated control.^[3]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol details the analysis of cell cycle distribution following treatment with CHR-6494.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **CHR-6494 TFA**
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- 70% Ethanol (ice-cold)
- Phosphate-buffered saline (PBS)
- Flow cytometer

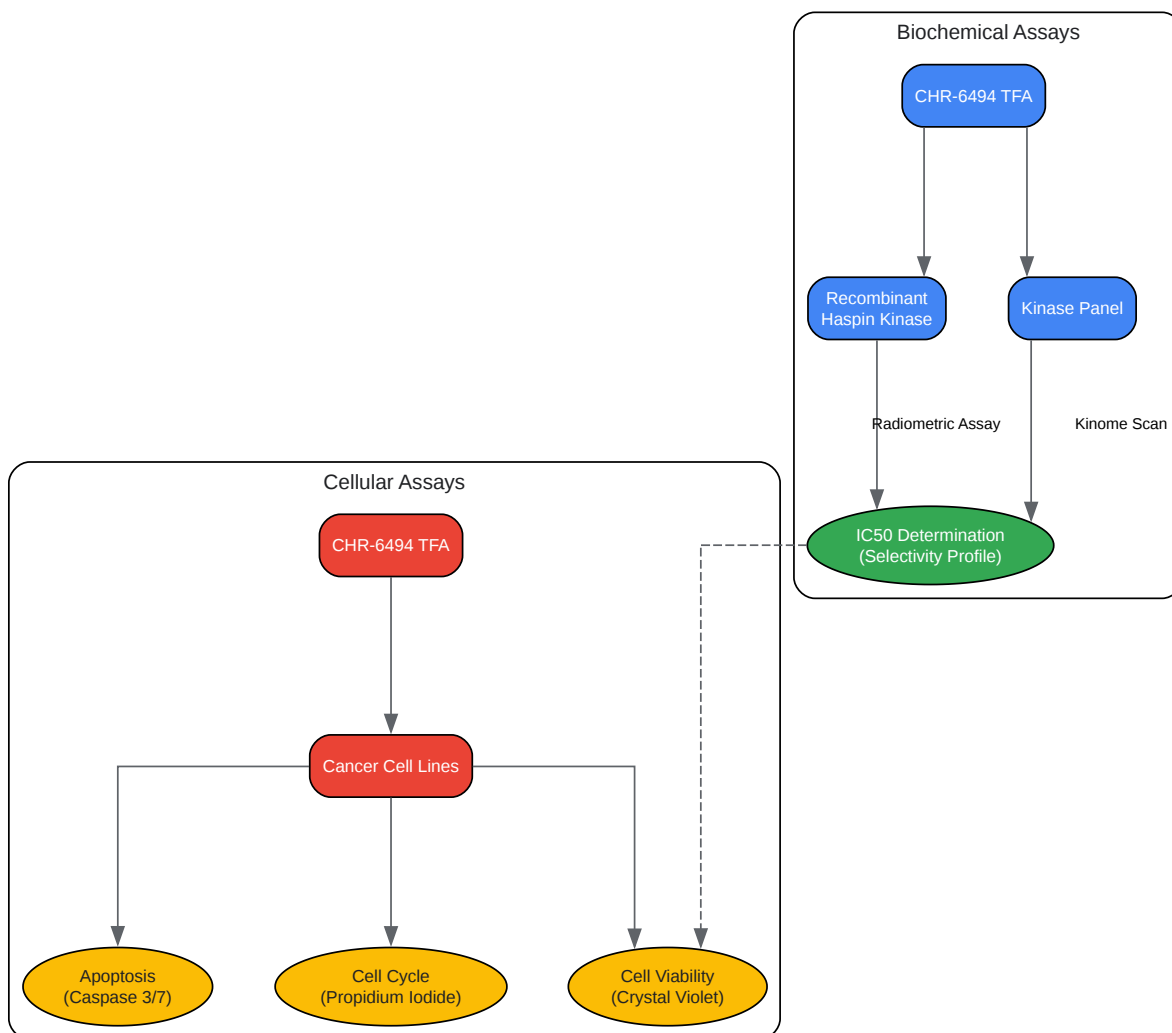
Procedure:

- Seed cells in 6-well plates and treat with CHR-6494 or DMSO for a specified time (e.g., 24 hours).

- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cell pellet with PBS.
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
- Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[\[4\]](#)[\[5\]](#)

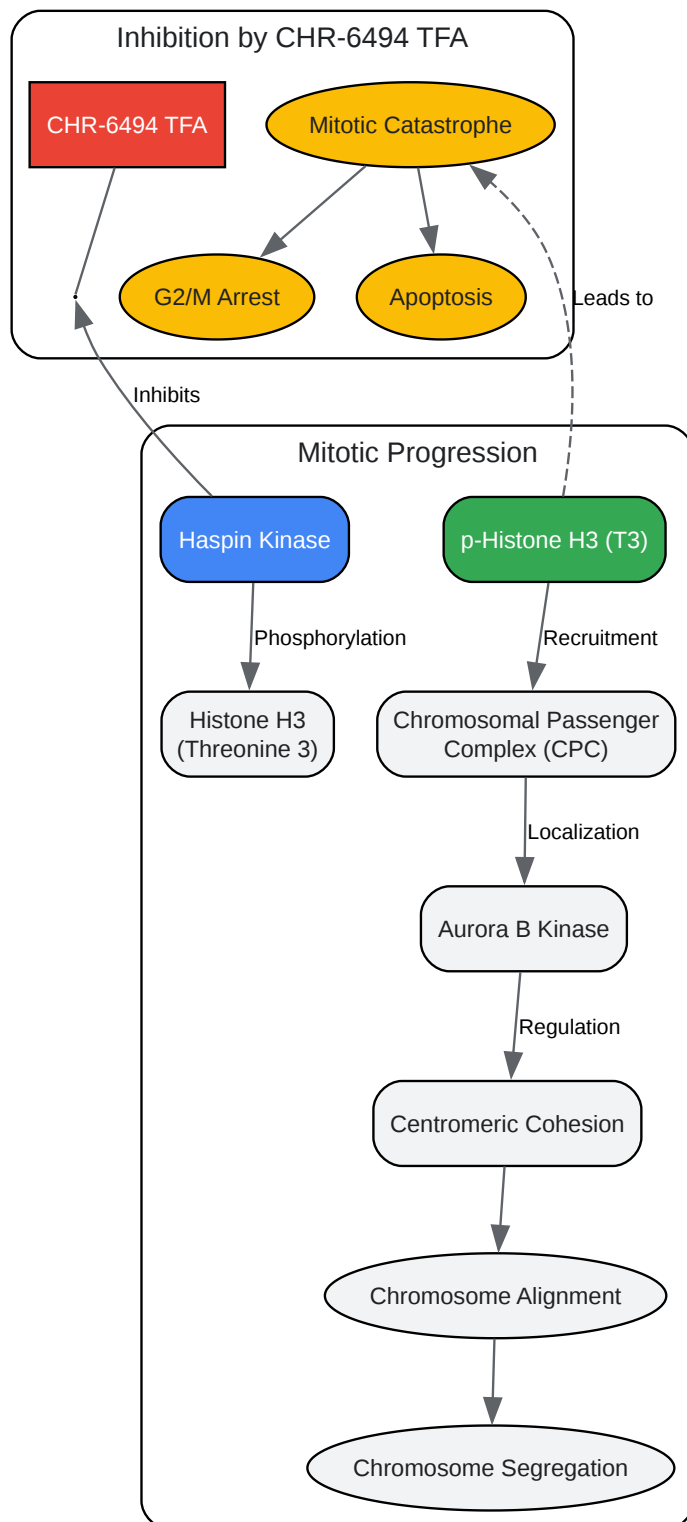
Visualizations

Experimental Workflow for CHR-6494 TFA Profile

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Caption: Workflow for profiling **CHR-6494 TFA**'s biochemical and cellular activities.

CHR-6494 TFA Mechanism of Action

[Click to download full resolution via product page](#)Caption: Inhibition of the Haspin signaling pathway by **CHR-6494 TFA**.

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